Product packaging for Dotriacolide(Cat. No.:CAS No. 80994-06-5)

Dotriacolide

Cat. No.: B1207177
CAS No.: 80994-06-5
M. Wt: 973.3 g/mol
InChI Key: YIIKXRWDWWBASM-UHFFFAOYSA-N
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Description

Significance of Microbial Secondary Metabolites in Chemical Biology

Microorganisms, particularly bacteria and fungi, are prolific producers of secondary metabolites, which are low molecular mass compounds with unusual structures researchgate.netresearchgate.netresearchgate.net. These metabolites are not essential for the primary growth and development of the organism but play crucial roles in ecological interactions, such as competition, defense, and signaling frontiersin.org. In the realm of chemical biology and drug discovery, microbial secondary metabolites are highly valued for several reasons. They often possess unique molecular skeletons that are challenging or impossible to synthesize through conventional chemical routes, offering novel scaffolds for drug design researchgate.netresearchgate.net. Furthermore, these compounds exhibit a wide array of potent biological activities, including antimicrobial (antibacterial, antifungal, antiviral), antitumor, anti-inflammatory, and enzyme inhibitory effects researchgate.netfrontiersin.orgmedchemexpress.commdpi.com. Historically, a significant proportion of clinically used drugs, particularly antibiotics and anticancer agents, are derived from microbial sources, underscoring their indispensable role in modern medicine researchgate.netnii.ac.jpscispace.com. The exploration of diverse microbial environments, including marine sediments and extremophilic habitats, continues to be a fruitful strategy for uncovering novel bioactive compounds mdpi.comresearchgate.net.

Overview of Dotriacolide as a Bioactive Natural Product

This compound is recognized as a bioactive natural product with a specific and significant role in combating antibiotic resistance. Its primary identified bioactivity is as a β-lactamase inhibitor medchemexpress.comnii.ac.jpdntb.gov.uajst.go.jp. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing their characteristic β-lactam ring. This compound has demonstrated potent inhibitory activity against both penicillinase and cephalosporinase (B13388198), with reported IC50 values of 0.61 μg/mL and 0.15 μg/mL, respectively medchemexpress.com. This potent inhibitory action makes this compound a valuable compound for research aimed at developing strategies to overcome bacterial resistance mechanisms, potentially in combination with β-lactam antibiotics. The compound is structurally related to other β-lactamase inhibitors like izumenolide (B1234723), differing in its O-sulfate groups and lactone ring size nii.ac.jp.

Historical Context of this compound Discovery and Initial Characterization

The discovery and initial characterization of this compound are attributed to research involving the genus Micromonospora. It was first described in the scientific literature in 1981 in The Journal of Antibiotics as a novel β-lactamase inhibitor isolated from Micromonospora echinospora dntb.gov.uajst.go.jp. Subsequent studies have continued to associate this compound with Micromonospora species, including those isolated from marine environments, highlighting the genus's prolificacy in producing bioactive secondary metabolites nii.ac.jpresearchgate.net. The early characterization focused on identifying its role as a β-lactamase inhibitor and establishing its chemical identity, including its structural relationship to other known compounds like izumenolide, which provided initial insights into its molecular architecture nii.ac.jp.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76O18S4 B1207177 Dotriacolide CAS No. 80994-06-5

Properties

CAS No.

80994-06-5

Molecular Formula

C40H76O18S4

Molecular Weight

973.3 g/mol

IUPAC Name

[2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate

InChI

InChI=1S/C40H76O18S4/c1-35(55-59(42,43)44)27-21-15-14-19-22-28-36-33-37(56-60(45,46)47)29-23-16-11-7-5-8-12-18-25-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-24-17-10-6-3-2-4-9-13-20-26-32-40(41)54-36/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)

InChI Key

YIIKXRWDWWBASM-UHFFFAOYSA-N

SMILES

CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Synonyms

dotriacolide

Origin of Product

United States

Microbial Production and Biosynthetic Origins of Dotriacolide

Producer Organisms and Their Phylogenetic Context

Dotriacolide is synthesized by actinomycetes of the genus Micromonospora, a group of bacteria well-regarded for its capacity to produce a diverse array of secondary metabolites. researchgate.netnih.govacs.org These microorganisms are found in various environments, including terrestrial and marine ecosystems, and are a significant source for the discovery of novel natural products. nih.govrsc.orgnih.gov

Micromonospora griseorubida has been identified as a producer of this compound. oup.comoup.com This discovery was made during research aimed at improving the production of mycinamicins, a class of 16-membered macrolide antibiotics also produced by this species. oup.com It was observed that this compound production was correlated with mycinamicin synthesis. oup.comnih.gov

Specific strains of M. griseorubida have been instrumental in these findings. oup.comoup.com For instance, strain 88M-41-7, a high-producing strain for mycinamicin, was also found to produce significant quantities of this compound. oup.com Further research led to the development of other relevant strains, including:

Strain 91SM1 : A mutant characterized by its high consumption of sulfate (B86663) ions, which resulted in a 20% higher accumulation of this compound compared to the parent strain. oup.com

Strain 89M-63-6 : A mutant incapable of producing this compound, which was crucial in demonstrating the compound's role in enhancing mycinamicin production. oup.comoup.com

The first reported isolation of this compound was from the culture of Micromonospora echinospora strain MG299-fF35. oup.comoup.comnii.ac.jp In this context, this compound was initially identified as a β-lactamase inhibitor. oup.compatsnap.com This strain was originally isolated from a soil sample in Hokkaido, Japan. nii.ac.jp The genus M. echinospora is also known for producing other important antibiotics, such as the gentamicin (B1671437) complex. nii.ac.jp

The genus Micromonospora is a well-established and prolific source of bioactive natural products with therapeutic potential. researchgate.netnih.govacs.org Genomic analysis has revealed that various Micromonospora strains possess a high number of biosynthetic gene clusters (BGCs), indicating a significant capacity for producing a wide range of secondary metabolites. nih.gov Besides this compound and mycinamicins, species within this genus are responsible for producing:

Aminoglycosides : such as gentamicin from M. echinospora. nii.ac.jp

Macrolides : including rosamicin from M. rosaria and juvenimicins from M. chalcea. nii.ac.jp

Lactones : such as izumenolide (B1234723) from M. chalcea subsp. izumensis. nii.ac.jp

Anticancer Alkaloids and Peptides : demonstrating a broad chemical diversity. nih.gov

This extensive biosynthetic capability underscores the importance of the Micromonospora genus in natural product research and drug discovery. rsc.orgnih.gov

Micromonospora echinospora MG299-fF35 as a Biosynthetic Strain

Fermentation and Culture Conditions for this compound Production

The synthesis of this compound by Micromonospora species is highly dependent on the specific conditions of fermentation, particularly the composition of the culture medium. nih.govfrontiersin.org

Research on M. griseorubida has shown that the composition of the fermentation medium is critical for achieving high yields of this compound. A specific medium, designated PM-5, was found to be suitable for production. oup.com Further optimization of this medium for a high sulfate-consuming mutant (91SM1) led to even greater accumulation of the compound. oup.com

The components of these media highlight the nutritional requirements for biosynthesis.

Table 1: Composition of Fermentation Media for this compound Production by M. griseorubida

Component PM-5 Medium (Strain 88M-41-7) Modified PM-5 Medium (Strain 91SM1)
Dextrin 12.0% 14.0%
Cotton Seed Flour 3.0% 4.2%
Wheat Germ 1.2% 7.5%
Dry Yeast 0.12% Not Specified
CaCO₃ 0.66% 0.79%
MgSO₄·7H₂O 0.6% 0.72%
K₂HPO₄ 0.24% 0.29%
FeSO₄·7H₂O 0.008% 0.0096%
CoCl₂·6H₂O 0.0002% 0.00024%
ZnSO₄·7H₂O Not Specified 0.001%

Data sourced from FEMS Microbiology Letters. oup.com

A seed culture is typically prepared to inoculate the production medium, using a different composition to promote initial growth. oup.comoup.com

Table 2: Composition of Seed Medium for M. griseorubida

Component Concentration
Dextrin 2.0%
Cotton Seed Flour 2.5%
Peptone 0.5%
Yeast Extracts 2.5%
CaCO₃ 0.1%
FeSO₄·7H₂O 0.004%

Data sourced from FEMS Microbiology Letters. oup.comoup.com

The supply of sulfate ions is a critical factor in the biosynthesis of this compound. oup.comnih.gov this compound is an O-sulfate ester, meaning a sulfate group is a structural component of the molecule. oup.comoup.com The biosynthesis of such sulfated compounds requires a source of inorganic sulfate, which is activated within the cell before being transferred to the target molecule. mdpi.commdpi.com

Studies have demonstrated that increasing the concentration of magnesium sulfate (MgSO₄·7H₂O) in the fermentation medium leads to a marked stimulation of this compound production in M. griseorubida. oup.comoup.com During fermentation, the supplied sulfate ions are consumed and incorporated into the compound. oup.com This was further confirmed by the observation that a mutant strain (91SM1), selected for its ability to consume high levels of sulfate ions, produced a higher titer of this compound. oup.com Therefore, ensuring an adequate supply of a sulfate source like MgSO₄·7H₂O is essential for optimizing the yield of this compound. oup.compatsnap.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Mycinamicin
Mycinamicin I
Mycinamicin II
Mycinamicin X
Mycinamicin XI
Izumenolide
Rustmicin (galbonolide A)
Gentamicin
Rosamicin
Juvenimicin
Dextrin
Peptone
Magnesium Sulfate (MgSO₄·7H₂O)
Calcium Carbonate (CaCO₃)
Dibasic Potassium Phosphate (K₂HPO₄)
Iron (II) Sulfate (FeSO₄·7H₂O)
Cobalt (II) Chloride (CoCl₂·6H₂O)
Zinc Sulfate (ZnSO₄·7H₂O)

Comparative Biosynthesis with Related Natural Products

Structural Analogues and Biosynthetic Divergence (e.g., Izumenolide)

This compound belongs to a class of sulfated macrolides and shares significant structural similarity with Izumenolide, another β-lactamase inhibitor. Izumenolide is produced by a related species, Micromonospora chalcea subsp. izumensis (strain SC 11133). nii.ac.jp The structural relationship between these two compounds provides a clear example of biosynthetic divergence, where related microbial strains have evolved to produce distinct, yet analogous, molecules.

The primary structural differences between this compound and Izumenolide lie in the size of the macrolactone ring and the extent of sulfation. nii.ac.jp this compound possesses a larger 32-membered ring, derived from a 40-carbon polyketide chain, and is decorated with four O-sulfate groups. patsnap.compageplace.de In contrast, Izumenolide has a smaller 30-membered ring and bears three sulfate groups. researchgate.netpageplace.de This divergence in structure is a direct consequence of variations in their respective biosynthetic pathways. The difference in ring size suggests that the polyketide synthase responsible for this compound's backbone assembly contains a different number or configuration of modules compared to the PKS that synthesizes Izumenolide. wikipedia.orgnih.gov Furthermore, the variation in the number of sulfate groups points to differences in the activity, specificity, or number of sulfotransferase enzymes involved in the post-PKS tailoring of the macrolide scaffold. nih.gov

FeatureThis compoundIzumenolideProducing OrganismMicromonospora echinospora MG299-fF35 nii.ac.jppatsnap.comMicromonospora chalcea subsp. izumensis SC 11133 nii.ac.jpMacrolactone Ring Size32-membered pageplace.de30-membered pageplace.deNumber of Sulfate Groups4 patsnap.com3 researchgate.netCore Polyketide Backbone40 carbons patsnap.comNot explicitly stated, inferred to be smaller than this compound

Analysis of Shared and Unique Biosynthetic Gene Clusters

The production of secondary metabolites like this compound is orchestrated by a set of genes physically clustered together on the microbial chromosome, known as a biosynthetic gene cluster (BGC). frontiersin.orgsecondarymetabolites.org Analysis of these BGCs is crucial for understanding the enzymatic steps that lead to the final chemical structure. While the specific BGC for this compound is not extensively detailed in published literature, its features can be inferred by comparing its structure with that of Izumenolide and through knowledge of polyketide biosynthesis.

Bioinformatics tools such as antiSMASH and BiG-SCAPE are instrumental in identifying and comparing BGCs from sequenced microbial genomes. frontiersin.orgrsc.org Such analyses have been applied to numerous Micromonospora genomes, revealing networks of related gene clusters. rsc.org The BGCs for this compound and Izumenolide are expected to be Type I PKS clusters, which are characterized by large, modular enzymes. wikipedia.orgmdpi.com

Shared Features: The BGCs for both compounds would likely share a high degree of homology in the core PKS genes responsible for the iterative condensation of acyl-CoA extender units. They would both contain genes encoding essential domains like the acyl carrier protein (ACP), ketosynthase (KS), and acyltransferase (AT). nih.govmdpi.com

Unique Features: The divergence between the two pathways would be evident in their BGCs.

Polyketide Synthase (PKS) Modules: The this compound BGC would be predicted to contain a larger set of PKS modules or a module that performs an additional extension cycle compared to the Izumenolide BGC, accounting for its larger 32-membered lactone ring. pageplace.de

Tailoring Enzymes: A key difference would lie in the genes encoding tailoring enzymes. Specifically, the this compound BGC would likely harbor genes for additional or more promiscuous sulfotransferases to account for the fourth sulfate group. nii.ac.jppatsnap.com Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate group, and their presence and specificity are critical for the bioactivity of many natural products. nih.govfrontiersin.org

Detailed genome sequencing and comparative analysis of the producing strains, M. echinospora and M. chalcea, would be required to precisely delineate the shared and unique genetic blueprints for these related macrolides. nih.govrsc.org

Biosynthetic Gene Cluster (BGC) FeatureInferred for this compoundPredicted for IzumenolideCluster TypeType I Polyketide Synthase (PKS) wikipedia.orgmdpi.comType I Polyketide Synthase (PKS) wikipedia.orgmdpi.comCore SynthaseModular PKS with a larger number of extension modules to generate a C40 backbone. pageplace.denih.govModular PKS with fewer extension modules than this compound's PKS. pageplace.denih.govKey Tailoring EnzymesHydroxylases, Sulfotransferases (encoding for four sulfation steps). patsnap.comnih.govHydroxylases, Sulfotransferases (encoding for three sulfation steps). researchgate.netnih.govRelease MechanismThioesterase (TE) domain facilitating macrolactonization. nih.govThioesterase (TE) domain facilitating macrolactonization. nih.gov

Structural Elucidation Methodologies of Dotriacolide

Strategies for Molecular Structure Determination

A key part of the strategy involved comparing its physicochemical properties and spectroscopic data with those of known compounds. Dotriacolide was found to be structurally similar to Izumenolide (B1234723), another microbially-produced lactone, but differed in the size of its lactone ring and the number of O-sulfate groups. dntb.gov.uanii.ac.jp This comparative approach, combined with detailed analysis of spectroscopic data, was fundamental in piecing together the final structure. Later studies confirmed the identity of this compound produced by Micromonospora griseorubida by comparing its ¹H-NMR signals and physicochemical characteristics with the originally reported data. oup.comajol.info

Spectroscopic Techniques in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), was a pivotal technique in the characterization of this compound. oup.comajol.info NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing scientists to map out its carbon-hydrogen framework. organicchemistrydata.orglibretexts.org The identification of this compound from Micromonospora griseorubida was confirmed by comparing its diagnostic ¹H-NMR signals with the literature values established for the compound originally isolated from M. echinospora. oup.comajol.info

While the specific chemical shift data from the original 1981 elucidation by Ikeda et al. is not detailed in the available literature, subsequent analyses have relied on these foundational NMR measurements for confirmation of the compound's identity. oup.comajol.info

Table 1: General ¹H-NMR Chemical Shift Ranges for Key Functional Groups This table provides general, expected chemical shift ranges for proton types relevant to a molecule like this compound and is for illustrative purposes.

Proton TypeApproximate Chemical Shift (δ) ppm
Alkanes (R-CH₃, R-CH₂-R)0.8 - 1.8
C-H adjacent to C=C1.6 - 2.6
C-H adjacent to an ester (R-C(O)-O-CH )3.5 - 4.8
Vinylic protons (=C-H)4.5 - 6.5
Alcohol (O-H)Variable (0.5 - 5.0)

Data sourced from general NMR spectroscopy principles. libretexts.org

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact molecular weight and can provide clues about its structure through fragmentation patterns. quadram.ac.ukscribd.com For this compound, mass spectrometry would have been used to establish its molecular formula. High-resolution mass spectrometry (HR-MS) is particularly powerful in this regard, providing highly accurate mass measurements that help distinguish between different possible elemental compositions.

The analysis of complex natural products isolated from microbial sources, such as Micromonospora, often utilizes advanced MS techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to characterize structurally related compounds within a mixture. nih.govscispace.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary information about the functional groups and electronic systems within a molecule. wisc.edu

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. libretexts.org Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for their identification. For this compound, IR analysis would have been crucial for identifying key structural features such as hydroxyl (-OH) groups, the ester carbonyl (C=O) group of the lactone ring, and carbon-carbon double bonds (C=C). libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduwikipedia.org This technique is particularly useful for identifying conjugated systems (alternating double and single bonds). msu.edu In the case of this compound, which contains an α,β-unsaturated lactone, UV-Vis spectroscopy would reveal a characteristic absorption maximum (λmax) corresponding to this chromophore. oup.commsu.edu For instance, the HPLC analysis of this compound utilized UV detection at 210 nm, indicating absorption in the UV region, which is consistent with the presence of its electronic systems. oup.comoup.com

Mass Spectrometry (MS) Applications in Characterization

Chromatographic Methods for Purification Prior to Structural Analysis

The isolation of a pure compound is a critical prerequisite for accurate structural elucidation. Chromatographic techniques are indispensable for separating individual components from complex mixtures, such as the fermentation broth from which this compound is extracted. oup.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique essential for both the purification and analytical assessment of compounds like this compound. oup.comquadram.ac.uknih.gov The principle of HPLC involves separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). nih.gov

In the analysis of this compound, a specific reversed-phase HPLC method was developed. Reversed-phase HPLC separates molecules based on their hydrophobicity, making it well-suited for purifying organic molecules from aqueous-based fermentation broths. oup.commsu.edu The established method provides a reliable way to quantify this compound and ensure its purity before undergoing further spectroscopic analysis. oup.comoup.com

Table 2: HPLC Conditions for the Analysis of this compound

ParameterCondition
Column Senshu pak AQUASIL SS-562N (300×6 mm i.d.)
Mobile Phase 10% H₃PO₄ / Methanol (B129727) / Acetonitrile (B52724) (1:2:9)
Flow Rate 1.2 mL/min
Detection UV at 210 nm
Temperature Room Temperature

Data sourced from Takenaka et al., 1998. oup.comoup.com

Advanced Methodologies in Complex Natural Product Structure Elucidation

The elucidation of a molecule as complex as this compound, first reported in 1981, relied on the most advanced analytical methods available at the time. jst.go.jpbikaken.or.jp However, the field of structural chemistry has since undergone a technological revolution. Today, a formidable array of advanced spectroscopic and computational methods are deployed to tackle such challenges with greater speed and certainty. This section will explore both the foundational techniques likely used for this compound and the modern methodologies that now represent the state of the art.

The structure of this compound was originally identified as a tetrasodium (B8768297) salt based on diagnostic ¹H-NMR (Proton Nuclear Magnetic Resonance) signals and other physico-chemical properties, with comparison to known compounds. oup.com At the time, one-dimensional ¹H-NMR was a cornerstone technique, providing crucial information about the number and connectivity of protons in a molecule. Techniques such as infrared (IR) spectroscopy would have been used to identify key functional groups, like the lactone carbonyl and the sulfate (B86663) esters, while elemental analysis would have provided the empirical formula.

While powerful for their era, these methods presented significant challenges. Without the aid of modern two-dimensional (2D) NMR techniques, piecing together the large, complex carbon skeleton of a 32-membered macrolide was a meticulous and often ambiguous process. researchgate.net

Modern approaches to structural elucidation employ a synergistic combination of high-resolution mass spectrometry, multidimensional NMR spectroscopy, and computational analysis, which together provide a much clearer and more definitive picture of a molecule's architecture.

High-Resolution Mass Spectrometry (HR-MS)

The first step in modern structural analysis is typically to determine the exact molecular formula. High-resolution mass spectrometry is an indispensable tool for this purpose, capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). savemyexams.com This precision allows for the unambiguous determination of the molecular formula from a list of possibilities. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion, providing valuable clues about the molecule's substructures. libretexts.orgmdpi.com

Multidimensional NMR Spectroscopy

NMR spectroscopy remains the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution. rsc.orgmdpi.com While 1D ¹H and ¹³C NMR provide fundamental data, 2D NMR experiments are critical for assembling complex structures like this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out spin systems and connect neighboring fragments of the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances.

The table below illustrates the types of information gleaned from these advanced NMR methods.

NMR Experiment Information Provided Application to this compound Structure
¹H NMR Reveals the chemical environment, number, and splitting of protons.Identifies signals for olefinic, aliphatic, and methoxy (B1213986) protons.
¹³C NMR Shows the number of non-equivalent carbons and their chemical environment (e.g., C=O, C=C, C-O).Determines the total number of carbons and identifies the lactone carbonyl, double bonds, and carbons bearing sulfate groups.
COSY Maps ¹H-¹H spin-spin couplings.Connects adjacent protons to build aliphatic chain fragments.
HSQC Correlates protons to their directly attached carbons.Assigns specific ¹³C signals to their corresponding ¹H signals.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Connects the molecular fragments to assemble the 32-membered macrolide ring and establish the position of substituents.

Illustrative NMR Data

While the specific, high-field spectral data for this compound is not widely published, one can predict the characteristic chemical shift regions for the key functional groups present in its structure based on established principles. libretexts.orgrsc.org

Functional Group in this compound Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Ester Carbonyl (C=O)N/A165-180
Olefinic (C=C-H)5.0 - 7.0100-150
Carbinol (CH-O-Sulfate)3.5 - 5.060-90
Methoxy (O-CH₃)3.3 - 4.050-65
Aliphatic (CH₂, CH)1.0 - 2.520-50

X-ray Crystallography

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique yields a precise three-dimensional model of the molecule, unambiguously determining the connectivity, stereochemistry, and absolute configuration. For highly complex natural products, obtaining a crystal structure is considered the "gold standard" for structural proof. rsc.org

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Profiles

Dotriacolide has been identified as an inhibitor of several enzyme classes, with significant focus on beta-lactamases and deoxyribonucleases (DNases).

Beta-Lactamase Inhibition

This compound is recognized as a beta-lactamase inhibitor patsnap.comoup.comnpatlas.orggoogle.com. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the beta-lactam ring.

Mechanistic Classification of InhibitionThe precise mechanistic classification of this compound's inhibition against beta-lactamases (e.g., competitive, non-competitive, mixed, or uncompetitive) is not explicitly detailed in the provided search results. General enzyme inhibition mechanisms involve competitive inhibition (where the inhibitor competes with the substrate for the active site), non-competitive inhibition (where the inhibitor binds to an allosteric site, altering enzyme conformation), uncompetitive inhibition (where the inhibitor binds only to the enzyme-substrate complex), and mixed inhibition (a combination of competitive and uncompetitive characteristics)wikipedia.orgucl.ac.ukjackwestin.comkhanacademy.org. Further studies would be required to ascertain this compound's specific mode of interaction with beta-lactamases.

Deoxyribonuclease (DNase) Inhibition

This compound has demonstrated significant inhibitory activity against deoxyribonucleases (DNases) patsnap.comusda.govpatsnap.com. DNases are enzymes that catalyze the degradation of DNA.

This compound exhibits inhibitory effects on various DNase enzymes. Specifically, it has been shown to inhibit DNase I and DNase II, as well as DNases isolated from Streptomyces species. The concentrations required for 50% inhibition (IC50) for these enzymes have been determined:

Enzyme50% Inhibition Concentration (μg/mL)
Deoxyribonuclease I (DNase I)6.1
Deoxyribonuclease II (DNase II)9.0
DNase from Streptomyces 60169.7
DNase from Streptomyces 429042.0
DNase from Streptomyces 409847.0

Mechanistic Classification of DNase Inhibition: The inhibition of DNase I by this compound has been characterized as proceeding via a "mixed-type mechanism" patsnap.com. Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities for each. This type of inhibition affects both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzyme wikipedia.orgjackwestin.comkhanacademy.org.

Kinetic Analysis of DNase-Inhibitor Interactions: The kinetic analysis of this compound's interaction with DNase I indicates a dissociation constant (Ki) of approximately 3 × 10-6 M patsnap.com. This Ki value quantifies the inhibitor's affinity for the enzyme, with lower values indicating a stronger interaction. The inhibition of DNase I by this compound involves direct binding to the enzyme patsnap.com.

Compound Name List

this compound

Direct Binding Mechanism and Kinetic Parameters (e.g., Ki)

While specific detailed kinetic parameters (such as Ki values) for this compound's direct binding to specific targets are not extensively detailed in the provided search results, the general principles of enzyme inhibition kinetics are relevant. Kinetic parameters, like the inhibition constant (Ki), are crucial for quantifying the affinity of an inhibitor for its target enzyme. These values are typically determined through enzyme assays where the reaction rate is measured at varying substrate and inhibitor concentrations. A lower Ki value indicates a stronger binding affinity. Research in enzyme kinetics emphasizes the importance of assay design and data analysis for accurately determining these parameters, especially for tight-binding inhibitors nih.govresearchgate.netmalvernpanalytical.comnih.gov. The precise kinetic parameters for this compound's direct interactions would require dedicated biochemical studies.

DNA Topoisomerase I Inhibition

This compound has been identified as an inhibitor of DNA Topoisomerase I usda.gov. DNA topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in replication, transcription, and repair by catalyzing the cleavage and re-ligation of DNA strands. Topoisomerase I, specifically, introduces transient single-strand breaks to relieve supercoiling nih.govwikipedia.org. Inhibitors of Topoisomerase I, such as camptothecin (B557342) derivatives, function by stabilizing the covalent complex formed between the enzyme and DNA, thereby preventing the re-ligation of the DNA strand nih.govwikipedia.orgbiomedpharmajournal.org. This stabilization leads to an accumulation of DNA breaks, which can ultimately trigger apoptosis in cells.

Impact on DNA Unwinding Activity

The inhibition of DNA Topoisomerase I by this compound directly impacts DNA unwinding activity. By trapping the Topoisomerase I-DNA cleavage complex, this compound effectively halts the enzyme's ability to resolve DNA supercoils, which is a critical step in DNA unwinding during cellular processes nih.govwikipedia.orgnih.gov. Studies on DNA intercalators, which can also affect DNA structure and processing, demonstrate that such molecules can stabilize DNA and interfere with its unwinding and melting processes nih.gov. While this compound's specific mechanism of stabilizing the Topoisomerase I-DNA complex is not detailed, its classification as a Topoisomerase I inhibitor implies a direct interference with the enzyme's function in managing DNA topology, including its role in DNA unwinding usda.gov.

Cellular and Subcellular Targets of Action

This compound's biological effects are mediated through its interactions with specific cellular components and enzymatic systems.

Interaction with Key Enzymatic Systems in Microorganisms

This compound has demonstrated inhibitory effects on beta-lactamase and DNA enzymes, in addition to Topoisomerase I . Beta-lactamases are enzymes produced by bacteria that hydrolyze beta-lactam rings, conferring resistance to beta-lactam antibiotics. The inhibition of these enzymes by this compound could potentially restore the efficacy of such antibiotics or interfere with bacterial defense mechanisms. Furthermore, its interaction with "DNA enzymes" broadly suggests an impact on various enzymes involved in DNA metabolism or maintenance within microbial cells. Polyphenols, for instance, are known to modulate the activity of bacterial enzymes involved in cell wall synthesis and fatty acid metabolism, impacting bacterial membranes and growth mdpi.com. While this compound is not a polyphenol, this exemplifies how compounds can interact with microbial enzymatic systems.

Modulation of Macromolecular Functions (e.g., DNA, Proteins)

This compound's primary known mechanism involves the modulation of DNA-related functions through Topoisomerase I inhibition usda.gov. By interfering with this enzyme, this compound directly affects DNA integrity and processing. Beyond DNA, compounds can modulate protein functions through various mechanisms, such as direct binding, altering protein conformation, or interfering with protein-protein interactions within the crowded cellular environment nih.govimrpress.complos.org. While specific protein targets for this compound are not explicitly stated in the provided results, its general inhibitory profile suggests potential interactions that could influence protein activity or macromolecular assembly.

Interactions with Other Bioactive Compounds and Production Processes

Implications for Co-production and Metabolic Engineering

The understanding of Dotriacolide's role in enhancing mycinamicin production has significant implications for metabolic engineering and the co-production of valuable microbial metabolites nih.govresearchgate.netnih.gov. By elucidating the mechanisms through which this compound influences mycinamicin biosynthesis, researchers can develop targeted strategies to further optimize production yields. This could involve genetic modifications to increase endogenous this compound production or the controlled addition of this compound during fermentation processes. Furthermore, insights into how this compound interacts with the mycinamicin biosynthetic pathway could inform strategies for the co-production of mycinamicin alongside other desired metabolites, potentially improving the economic feasibility and efficiency of microbial fermentation processes nih.govresearchgate.net.

Synergistic or Antagonistic Effects with Other Microbial Metabolites

Microbial communities are characterized by complex interactions, including synergistic and antagonistic relationships between different metabolites and organisms mpg.deijesd.orgmdpi.com. While this compound's direct impact on mycinamicin production is well-documented, specific studies detailing its synergistic or antagonistic effects with other microbial metabolites in the context of production enhancement are not extensively covered in the provided literature. Generally, microbial interactions can lead to enhanced metabolite production through cross-feeding or by overcoming inhibitory conditions mpg.demdpi.com. Conversely, antagonistic interactions can involve competition for resources or the production of inhibitory compounds mpg.deijesd.org. This compound is also known to be a β-lactamase inhibitor nii.ac.jp, indicating a specific biochemical interaction, but its broader role in modulating the production of other microbial secondary metabolites through synergistic or antagonistic mechanisms remains an area for further investigation.

Compound List:

this compound

Mycinamicin I

Mycinamicin II

Mycinamicin IV

Mycinamicin V

Mycinamicin VIII

Mycinamicin X

Mycinamicin XI

Mycinose

Desosamine

6-deoxyallose

Javose

β-lactamase

Analytical Methodologies for Research on Dotriacolide

Extraction and Purification Techniques for Research Applications

pH-Dependent Separation Strategies

The separation of chemical compounds is often influenced by their ionization state, which is directly controlled by the pH of the surrounding medium. For molecules like Dotriacolide, which possesses multiple sulfate (B86663) ester groups, pH plays a crucial role in determining its solubility, charge, and interaction with stationary phases in chromatographic separations nih.gov. While specific pH-dependent separation strategies tailored for this compound are not extensively detailed in the reviewed literature, controlling the pH of mobile phases is a standard practice in analytical chemistry. Maintaining a consistent and optimized pH ensures reproducible retention times and peak shapes, which are critical for accurate identification and quantification. The ionization state of this compound's sulfate groups can significantly alter its polarity and affinity for different chromatographic stationary phases, making pH a key parameter for method development and optimization. Precise pH control is essential to manage the compound's behavior during separation processes, ensuring that its chemical integrity is maintained and that it interacts predictably with the analytical system.

Chromatographic Separation Techniques for Research Samples

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of complex organic molecules like this compound nih.govbioglobax.comanalytica-world.com. HPLC allows for the separation, identification, and quantification of compounds based on their differential partitioning between a stationary phase and a mobile phase sinica.edu.tw.

A specific HPLC method employed for this compound analysis involves the use of a Senshu pak AQUASIL SS-562N column (300×6 mm i.d.). The mobile phase consists of a mixture of 10% H₃PO₄, methanol (B129727) (MeOH), and acetonitrile (B52724) (MeCN) in a ratio of 1:2:9. The separation is carried out at a flow rate of 1.2 mL/min, with detection at 210 nm oup.comoup.com. This method has been utilized in research to monitor this compound concentrations in fermentation broths and to study its role in enhancing the production of other compounds, such as mycinamicins oup.com.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterSpecificationReference
ColumnSenshu pak AQUASIL SS-562N (300×6 mm i.d.) oup.comoup.com
Mobile Phase10% H₃PO₄/MeOH/MeCN (1:2:9) oup.comoup.com
Flow Rate1.2 mL/min oup.comoup.com
Detection Wavelength210 nm oup.comoup.com

This compound has demonstrated significant biological activity, notably as a β-lactamase inhibitor. Research has quantified its inhibitory potency against penicillinase with an ID₅₀ value of 0.61 μg/mL and against cephalosporinase (B13388198) with an ID₅₀ value of 0.15 μg/mL medchemexpress.com. These findings underscore the importance of quantitative analytical methods for assessing its efficacy and exploring its therapeutic potential.

Table 2: Biological Activity of this compound

TargetActivity TypeID₅₀ ValueReference
Penicillinaseβ-Lactamase Inhibitor0.61 μg/mL medchemexpress.com
Cephalosporinaseβ-Lactamase Inhibitor0.15 μg/mL medchemexpress.com

Bioanalytical Method Development for Complex Matrices

The development of bioanalytical methods for compounds like this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) is critical for pharmacokinetic studies, drug metabolism investigations, and understanding its in vivo behavior criver.com. These methods require robust sample preparation techniques to extract the analyte efficiently and remove interfering substances present in the biological matrix.

Key considerations during bioanalytical method development include:

Selectivity and Specificity: Ensuring the method can accurately distinguish this compound from endogenous compounds and potential metabolites within the matrix criver.com.

Sensitivity: Achieving a sufficiently low Limit of Quantification (LOQ) to detect and quantify this compound at relevant biological concentrations.

Accuracy and Precision: Demonstrating that the method consistently provides results close to the true value and with minimal variability criver.com.

Recovery: Maximizing the extraction efficiency of this compound from the biological matrix.

Stability: Confirming the analyte remains stable throughout the sample preparation and analytical process criver.com.

Matrix Effects: Evaluating and mitigating any influence of matrix components on the analyte's ionization and detection, which can significantly impact quantification criver.com.

While specific bioanalytical methods for this compound have not been detailed in the reviewed literature, the principles outlined by bioanalytical method development guidelines are directly applicable. The complex structure of this compound, with its multiple polar sulfate groups, may present challenges in terms of extraction efficiency and potential matrix effects, necessitating careful optimization of sample preparation and chromatographic conditions.

Compound List:

this compound

Mycinamicin

Izumenolide (B1234723)

Research Applications and Potential in Chemical Biology

Utility as a Molecular Probe for Enzyme Function Studies

Table 1: Dotriacolide's Inhibitory Activity Against β-Lactamases

Enzyme TypeID50 ValueReference
Penicillinase0.61 μg/mL frontiersin.org
Cephalosporinase (B13388198)0.15 μg/mL frontiersin.org

Applications in Antimicrobial Resistance Research (excluding clinical trials)

The primary application of this compound in antimicrobial resistance research stems from its potent β-lactamase inhibitory activity frontiersin.orgmdpi.com. Bacterial resistance to β-lactam antibiotics, such as penicillins and cephalosporins, is frequently mediated by the production of β-lactamase enzymes, which hydrolyze and inactivate these drugs frontiersin.orgnih.govmdpi.com. This compound effectively neutralizes these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains frontiersin.orgnih.govmdpi.com. Studies have shown that this compound can reduce the growth inhibition caused by mycinamicin II in Micromonospora griseorubida, indicating a protective effect against antibiotic action nih.gov. By inhibiting the enzymes responsible for antibiotic degradation, this compound serves as a critical agent in understanding and potentially overcoming mechanisms of antimicrobial resistance at a molecular level, without direct involvement in clinical trials or patient treatment frontiersin.orgnih.govmdpi.com.

Contribution to Understanding Natural Product Biosynthesis

This compound plays a role in the biosynthesis of other natural products, notably enhancing the production of the macrolide antibiotic mycinamicin by Micromonospora griseorubida frontiersin.orguliege.be. Research indicates that this compound's presence in the culture medium significantly increases mycinamicin yield frontiersin.orguliege.be. This enhancement is attributed to this compound's amphiphilic nature, which allows it to form micelles with mycinamicins. This micelle formation is thought to improve the resistance of mycinamicins, thereby facilitating higher production levels frontiersin.orgnih.gov. This observation suggests a complex interplay within the microbial biosynthetic machinery, where this compound itself might be a product of a specific biosynthetic pathway within Micromonospora species, and its co-production or addition can modulate the production of other metabolites frontiersin.orgnih.gov. Understanding the biosynthetic genes and pathways responsible for this compound production could provide insights into the regulation of secondary metabolite synthesis in these microorganisms.

Insights into Inter-Microbial Interactions and Communication

While direct evidence for this compound's role in inter-microbial communication or quorum sensing is not extensively detailed in the available literature, its influence on the production of mycinamicin by Micromonospora griseorubida offers indirect insights. The enhancement of mycinamicin production by this compound suggests a regulatory or supportive role within the producing microorganism's metabolic network frontiersin.orgnih.govuliege.be. Such metabolic modulation can indirectly affect the organism's competitive interactions within its natural environment. Further research would be needed to explore whether this compound participates in signaling pathways or influences extracellular interactions between different microbial species.

Potential as a Tool in Metabolic Engineering and Synthetic Biology

The demonstrated ability of this compound to enhance the production of mycinamicin presents a compelling case for its potential application in metabolic engineering and synthetic biology frontiersin.orgnih.govuliege.be. By understanding the biosynthetic pathways that lead to this compound, researchers could potentially engineer microorganisms to overproduce this compound, or to co-produce it with other valuable metabolites. The knowledge gained from studying its role in mycinamicin biosynthesis could be leveraged to optimize fermentation processes or to engineer heterologous hosts for the production of either this compound or mycinamicin. Furthermore, its specific inhibitory activity against β-lactamases could be explored in synthetic biology circuits designed to confer resistance to β-lactam antibiotics in engineered organisms.

Compound List:

this compound

Mycinamicin

Penicillinase

Cephalosporinase

Future Directions in Dotriacolide Research

Deeper Elucidation of Biosynthetic Pathways through Omics Technologies

While Dotriacolide is known to be produced by Micromonospora species and its production is influenced by factors like sulfate (B86663) availability and its interaction with mycinamicin biosynthesis nih.govpatsnap.commdpi.com, the specific genes and enzymatic machinery responsible for its synthesis remain largely uncharacterized. Future research should leverage omics technologies to comprehensively map its biosynthetic pathway.

Genomic sequencing of this compound-producing Micromonospora strains can identify potential biosynthetic gene clusters (BGCs) rsc.orggoogle.comgoogle.comgoogleapis.com. Transcriptomic and proteomic analyses during fermentation, particularly under conditions that favor this compound production, can reveal which genes are actively transcribed and translated, pinpointing key enzymes. Metabolomic studies can help identify pathway intermediates, further validating the proposed biosynthetic route. This integrated omics approach will provide a detailed understanding of how this compound is assembled, potentially uncovering novel enzymes with unique catalytic functions.

Advanced Structural-Mechanistic Investigations of Enzyme Interactions

This compound's known biological activities as a β-lactamase inhibitor and a DNA topoisomerase I inhibitor nih.govnii.ac.jpmedchemexpress.commdpi.com present significant opportunities for structural and mechanistic studies. Understanding how this compound interacts with these enzymes at a molecular level can inform the design of more potent and specific inhibitors.

Advanced techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) can be employed to determine the three-dimensional structures of this compound in complex with target enzymes, such as various classes of β-lactamases or DNA topoisomerase I nih.govnih.govnih.govwikipedia.org. These studies will elucidate the precise binding modes, key amino acid residues involved in interaction, and the conformational changes induced in both the inhibitor and the enzyme. Furthermore, investigating the mechanism by which this compound enhances mycinamicin production, potentially through micelle formation nih.govpatsnap.commdpi.com, could involve structural studies of these interactions.

Exploration of Novel Biological Activities in Non-Traditional Systems

Beyond its established roles as a β-lactamase inhibitor and its influence on mycinamicin production, this compound may possess other uncharacterized biological activities. The broad bioactivity spectrum of compounds derived from Micromonospora suggests that this compound could have potential in diverse therapeutic areas nih.govbiochempeg.comkarger.comrsc.orgscispace.comusda.gov.

Future research should involve comprehensive screening of this compound in various biological assays. This includes testing its efficacy against a wider panel of antibiotic-resistant bacteria, including those with different resistance mechanisms beyond β-lactamase production. Its potential as an antiviral, antifungal, antiparasitic, or even anticancer agent warrants investigation. Exploring its impact on cellular processes beyond DNA replication and repair, such as immunomodulation or anti-inflammatory effects, could reveal novel therapeutic applications. Screening in non-traditional biological systems, such as plant-pathogen interactions or environmental microbial communities, could also uncover unexpected activities.

Development of Engineered Microbial Strains for Optimized Production

The current methods for this compound production rely on fermentation of Micromonospora species nih.govpatsnap.commdpi.com. However, optimizing yields and ensuring consistent production can be challenging. Metabolic engineering and synthetic biology offer powerful tools to enhance this compound biosynthesis.

The first step involves identifying and characterizing the complete this compound biosynthetic gene cluster, as discussed in Section 8.1. Once identified, these genes can be manipulated to overexpress key enzymes, optimize precursor supply, or redirect metabolic flux towards this compound synthesis. This could involve genetic modification of native Micromonospora strains to enhance production. Alternatively, heterologous expression of the this compound BGC in more amenable host organisms, such as E. coli or yeast, could provide a more scalable and controllable production platform google.comgoogle.comgoogleapis.comnih.gov. Engineering strains to improve tolerance to this compound or its intermediates might also be beneficial.

Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling techniques can significantly accelerate the discovery and development process for this compound. These tools can guide experimental efforts by predicting molecular behavior and interactions.

Molecular docking studies can predict the binding affinity and pose of this compound with various target enzymes, such as β-lactamases and topoisomerases, aiding in the identification of key interaction sites nih.govnih.govnih.govwikipedia.org. Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features of this compound and its analogs with their biological activity, facilitating the design of novel derivatives with improved potency or altered specificity. Molecular dynamics simulations can provide insights into the dynamic interactions of this compound with its targets and its behavior within biological environments. Furthermore, computational approaches can be used to predict the metabolic pathways and enzyme efficiencies in engineered microbial strains, guiding strain development efforts.

Q & A

Q. What are the ethical considerations for sharing this compound-related data, particularly in collaborative studies?

  • Methodological Answer : Use controlled-access repositories (e.g., ChEMBL for bioactivity data) with embargo periods to protect pre-publication rights. For synthetic protocols, provide step-by-step videos in supplementary materials. Establish data-sharing agreements (DSAs) outlining co-authorship criteria and IP obligations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.